N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine
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Overview
Description
N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine: is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . It is characterized by a cyclopropane ring attached to a piperidine ring, with two methyl groups attached to the nitrogen atom. This compound is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine typically involves the reaction of cyclopropanamine with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, although it is not approved for clinical use.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through the modulation of these targets, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
N,N-Dimethyl-1-piperidin-4-ylmethanamine: Similar structure but lacks the cyclopropane ring.
N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride: Contains a phenyl group instead of a cyclopropane ring.
Uniqueness: N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a piperidine ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C10H20N2/c1-12(2)10(5-6-10)9-3-7-11-8-4-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
CYOMMGYDVRARBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)C2CCNCC2 |
Origin of Product |
United States |
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